5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. Common starting materials include substituted phenyl hydrazines and ethoxypropyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may exhibit interesting bioactivities, such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used in assays to study its effects on different biological pathways.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. Its interactions with biological targets can be explored to design effective therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(methoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
Compared to similar compounds, 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one may exhibit unique properties due to the presence of specific functional groups. These groups can influence its reactivity, bioactivity, and overall chemical behavior.
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3-prop-2-enoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H27N3O4/c1-3-14-32-18-10-7-9-17(16-18)24-21-22(19-11-5-6-12-20(19)29)26-27-23(21)25(30)28(24)13-8-15-31-4-2/h3,5-7,9-12,16,24,29H,1,4,8,13-15H2,2H3,(H,26,27) |
InChI Key |
BFYQFPBUMQEABN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
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